7-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid
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Overview
Description
This compound, also known as 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid, has a CAS Number of 2551118-91-1 . It has a molecular weight of 421.49 . The compound is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C25H27NO5/c27-23(28)16-12-25(13-16)11-5-6-17(31-25)14-26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,16-17,22H,5-6,11-15H2,(H,26,29)(H,27,28) . This code provides a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, part of this compound, is used for protecting hydroxy-groups in chemical synthesis. It's compatible with various acid- and base-labile protecting groups and can be conveniently removed without affecting other base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).
Peptide Synthesis
This compound is also instrumental in peptide synthesis. For instance, its derivatives have been utilized in the successful preparation of nonapeptides, proving its utility as a dipeptide building block (Suter, Stoykova, Linden, & Heimgartner, 2000).
Spirocyclic Oxetane Synthesis
In another application, spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, have been synthesized using this compound. These spirocyclic oxetanes are essential for creating complex chemical structures like [1,2-a] ring-fused benzimidazoles (Gurry, McArdle, & Aldabbagh, 2015).
Synthesis of Thiazole Carboxylic Acid
It is also used in synthesizing thiazole-4-carboxylic acid, showcasing its versatility in organic synthesis (Le & Goodnow, 2004).
Development of Antibacterial Drugs
In medicinal chemistry, derivatives of this compound have been designed and synthesized for potent antibacterial drugs, particularly effective against respiratory pathogens (Odagiri et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
7-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c27-23(28)16-11-25(12-16)10-9-17(31-15-25)13-26-24(29)30-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQQKLASXBFMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C2)C(=O)O)COC1CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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